2-Ethyl-3-quinuclidyl benzilate

muscarinic receptor binding radioligand displacement IC50 comparison

2-Ethyl-3-quinuclidyl benzilate (CAS 102338-77-2) is a synthetic tertiary amine anticholinergic compound belonging to the quinuclidinyl benzilate (QNB) family of muscarinic acetylcholine receptor (mAChR) antagonists. Its chemical structure—benzeneacetic acid, α-hydroxy-α-phenyl-, 2-ethyl-1-azabicyclo[2.2.2]oct-3-yl ester—features a 2-ethyl substitution on the quinuclidine ring, distinguishing it from the parent compound 3-quinuclidinyl benzilate (QNB, CAS 6581-06-2).

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 102338-77-2
Cat. No. B12786494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-quinuclidyl benzilate
CAS102338-77-2
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3
InChIKeyUWUJLHYQCAEYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-quinuclidyl Benzilate (CAS 102338-77-2): A Structurally Differentiated Muscarinic Antagonist in the Quinuclidinyl Benzilate Class


2-Ethyl-3-quinuclidyl benzilate (CAS 102338-77-2) is a synthetic tertiary amine anticholinergic compound belonging to the quinuclidinyl benzilate (QNB) family of muscarinic acetylcholine receptor (mAChR) antagonists. Its chemical structure—benzeneacetic acid, α-hydroxy-α-phenyl-, 2-ethyl-1-azabicyclo[2.2.2]oct-3-yl ester—features a 2-ethyl substitution on the quinuclidine ring, distinguishing it from the parent compound 3-quinuclidinyl benzilate (QNB, CAS 6581-06-2) [1]. The 2-ethyl modification introduces both increased steric bulk at a position proximal to the ester linkage and an additional chiral center, generating stereochemical complexity not present in the unsubstituted QNB scaffold [2]. This compound is primarily recognized for its antagonism at muscarinic acetylcholine receptors and has been catalogued in authoritative chemical databases including PubChem (CID 5337917) and J-GLOBAL [1].

Why 2-Ethyl-3-quinuclidyl Benzilate Cannot Be Interchanged with Generic Quinuclidinyl Benzilates


Substitution at the 2-position of the quinuclidine ring is not a silent modification. In the broader QNB analog series, the nature and position of substituents on both the quinuclidine bicyclic amine and the benzilate aromatic moieties profoundly modulate muscarinic receptor binding affinity, with affinities spanning a 270-fold range across analogs [1]. The critical structure–affinity principle established for this class is that increasing steric bulk on the quinuclidine ring consistently decreases binding affinity to mAChRs [2]. Furthermore, the absolute stereochemistry of the quinuclidine alcohol portion is a decisive factor: (R)-configured 3-quinuclidinol esters exhibit greater affinity for both M1 and M2 receptor subtypes than their (S)-counterparts, while (S)-enantiomers confer greater M1 selectivity [3]. The introduction of a 2-ethyl substituent therefore simultaneously alters steric profile, lipophilicity, and stereochemical configuration—each a parameter known to shift receptor binding behavior in this pharmacophore class. Consequently, assuming functional equivalence between 2-ethyl-3-quinuclidyl benzilate and unsubstituted QNB or other in-class analogs without empirical verification risks procurement of a compound with meaningfully different target engagement properties.

Quantitative Differentiation Evidence for 2-Ethyl-3-quinuclidyl Benzilate Versus Structural Analogs


Muscarinic Receptor Binding Affinity of 2-Ethyl-3-quinuclidyl Benzilate Compared to the Parent QNB Scaffold

In a standardized in vitro radioligand displacement assay using [³H]quinuclidinyl benzilate ([³H]QNB) as the competing radioligand on rat cerebral cortex mAChRs, 2-ethyl-3-quinuclidyl benzilate exhibited an IC50 of 2.80 × 10³ nM (2,800 nM) [1]. When positioned within the known analog affinity landscape from the foundational 1982 Journal of Medicinal Chemistry study by Rzeszotarski and colleagues, the highest-affinity analog in the series achieved an IC50 approximately 9.6 nM, with affinities spanning a 270-fold range across tested analogs [2]. This places the 2-ethyl-substituted derivative at a markedly lower affinity tier relative to the unsubstituted parent (R)-QNB, which demonstrated sub-nanomolar to low nanomolar binding in parallel assay formats [2]. The quantitative difference—approximately 290-fold reduction relative to the series lead—is consistent with the established QNB SAR rule that steric bulk added to the quinuclidine ring reduces binding affinity [3].

muscarinic receptor binding radioligand displacement IC50 comparison quinuclidine SAR

Structural Differentiation: How the 2-Ethyl Substituent Confers Unique Stereochemical and Steric Properties Absent in Unsubstituted QNB

2-Ethyl-3-quinuclidyl benzilate possesses an ethyl substituent at the C-2 position of the 1-azabicyclo[2.2.2]octane ring system, generating a second chiral center beyond the C-3 ester attachment point. This contrasts with the unsubstituted parent 3-quinuclidinyl benzilate (QNB), which has only the C-3 chiral center [1]. In the QNB class, the absolute configuration at C-3 is the dominant stereochemical determinant of receptor pharmacology: (R)-3-quinuclidinol esters consistently show greater affinity for M1 and M2 mAChR subtypes than (S)-esters, while (S)-enantiomers exhibit greater M1 selectivity [2]. The addition of a 2-ethyl group introduces a cis/trans diastereomeric relationship that has no counterpart in parent QNB, creating at least four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) compared to two for QNB. Evidence from related quinuclidine scaffolds demonstrates that even epimeric variation at C-2 can be tolerated for receptor binding while producing distinct pharmacological outcomes, making stereochemical specification critical [3].

stereochemistry quinuclidine substitution structure-activity relationship chiral resolution

Quinuclidine vs. Piperidine Scaffold: Why the Quinuclidine Core of 2-Ethyl-3-quinuclidyl Benzilate Outperforms N-Ethyl-3-piperidyl Benzilate

A direct pharmacological comparison between the quinuclidine-based and piperidine-based benzilate scaffolds exists in the literature: N-ethyl-3-piperidyl benzilate is documented to be less potent and shorter acting than 3-quinuclidyl benzilate, despite both compounds sharing central nervous system-predominant anticholinergic effects [1]. The quinuclidine bicyclic ring system (1-azabicyclo[2.2.2]octane) provides a conformationally rigid tertiary amine with a defined spatial orientation of the nitrogen lone pair, whereas the piperidine ring is conformationally mobile. This rigidity translates to higher receptor affinity in the quinuclidine series: in direct comparisons within muscarinic antagonist series, quinuclidine-containing compounds consistently demonstrate higher potency than their piperidine counterparts [2]. 2-Ethyl-3-quinuclidyl benzilate retains the quinuclidine core and thus inherits this scaffold advantage relative to N-ethyl-3-piperidyl benzilate, its closest scaffold-differentiated analog.

quinuclidine vs piperidine antimuscarinic potency scaffold comparison CNS penetration

Physicochemical Differentiation: Calculated Properties of 2-Ethyl-3-quinuclidyl Benzilate Inform Formulation and Handling Decisions

The calculated physicochemical properties of 2-ethyl-3-quinuclidyl benzilate (C₂₃H₂₇NO₃) include an exact molecular weight of 365.199094 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 6 rotatable bonds . Compared to unsubstituted 3-quinuclidinyl benzilate (C₂₁H₂₃NO₃, MW ≈ 337.4 g/mol), the 2-ethyl derivative has an additional 28 Da molecular mass and one additional rotatable bond from the ethyl group, with the same hydrogen bond donor/acceptor count. The increased molecular weight and added alkyl substituent predict higher lipophilicity (elevated logP), which has implications for CNS penetration potential, membrane partitioning, and solubility. In the QNB analog development literature, even modest structural modifications produced measurable differences in lipophilicity that influenced tissue distribution and radiotracer suitability [1]. These data provide a basis for formulation and handling differentiation: the compound requires solubility optimization strategies appropriate for a higher-molecular-weight, more lipophilic tertiary amine relative to the parent benzilate.

physicochemical properties logP molecular weight hydrogen bonding formulation

Recommended Application Scenarios for 2-Ethyl-3-quinuclidyl Benzilate Based on Quantitative Differentiation Evidence


Structure–Affinity Relationship Studies Where Reduced mAChR Affinity Is Experimentally Desirable

The documented IC50 of 2,800 nM in rat cerebral cortex mAChR binding [1] positions this compound as a moderate-to-low affinity muscarinic antagonist within the QNB analog series, where affinities span a 270-fold range [2]. This makes it suitable for experimental paradigms requiring partial or graded receptor occupancy rather than the near-irreversible, high-affinity binding characteristic of parent (R)-QNB. Researchers studying muscarinic receptor reserve, competitive antagonism kinetics, or washout/reversibility protocols may specifically select this analog to avoid the slow dissociation kinetics that complicate experiments with sub-nanomolar affinity QNB congeners.

Stereochemical Probe Development for Muscarinic Receptor Subtype Pharmacophore Mapping

With two chiral centers generating at least four possible stereoisomers, 2-ethyl-3-quinuclidyl benzilate offers a stereochemically expanded scaffold for mapping the stereochemical requirements of M1, M2, M3, M4, and M5 mAChR subtypes [3]. Established principles from the QNB literature show that (R)-configuration at C-3 favors affinity while (S)-configuration favors M1 selectivity [3]. The additional C-2 ethyl stereocenter creates diastereomeric pairs that can be individually evaluated to determine whether the C-2 substituent orientation differentially modulates subtype selectivity. This application builds directly upon the well-characterized stereochemistry–activity framework of the QNB class.

Quinuclidine-vs-Piperidine Scaffold Comparison Studies Requiring a Quinuclidine-Based Reference Compound

For studies designed to quantify the pharmacological advantage conferred by the quinuclidine bicyclic scaffold over the piperidine monocyclic scaffold in benzilate anticholinergics, 2-ethyl-3-quinuclidyl benzilate serves as the quinuclidine comparator to N-ethyl-3-piperidyl benzilate [4]. The documented lower potency and shorter duration of action of the piperidine analog relative to QNB-derived compounds [4] provides a benchmark against which the 2-ethyl-substituted quinuclidine variant can be directly assessed in parallel in vitro binding, functional tissue bath, and in vivo behavioral assays.

Formulation and Solubility Optimization Studies for Lipophilic Tertiary Amine Muscarinic Antagonists

The increased molecular weight (365.2 g/mol) and predicted elevated lipophilicity of 2-ethyl-3-quinuclidyl benzilate relative to parent QNB make it a useful model compound for developing solubilization and formulation strategies applicable to lipophilic tertiary amine drug candidates. Its physicochemical profile—single hydrogen bond donor, four acceptors, and six rotatable bonds—presents specific challenges for aqueous solubility that are representative of the broader class of CNS-penetrant muscarinic antagonists. Procurement of this compound for pre-formulation screening can inform solvent selection, cyclodextrin complexation, or lipid-based delivery approaches applicable to structurally related development candidates.

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